molecular formula C13H18O2 B13246398 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol

1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13246398
M. Wt: 206.28 g/mol
InChI Key: PEEPHQCWTGBSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired compound. For instance, the reaction of 3-methoxybenzylmagnesium chloride with 3-methylcyclopentanone under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(3-Methoxyphenyl)-3-methylcyclopentanone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)-3-methylcyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring with a methoxyphenyl group and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-10-6-7-13(14,9-10)11-4-3-5-12(8-11)15-2/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

PEEPHQCWTGBSNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.